Fmoc-Gln(Trt)-OH

Catalog No.
S761886
CAS No.
132327-80-1
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gln(Trt)-OH

CAS Number

132327-80-1

Product Name

Fmoc-Gln(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1

InChI Key

WDGICUODAOGOMO-DHUJRADRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-Gln(Trt)-OH;132327-80-1;Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N|A-Fmoc-N|A-trityl-L-glutamine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoicacid;PubChem10017;KSC180C8T;47674_ALDRICH;SCHEMBL120503;FMOC-GLUTAMINE(TRT)-OH;N-Fmoc-N5-trityl-L-Glutamine;47674_FLUKA;CTK0I0189;MolPort-003-934-256;ACT07170;ZINC4544716;ANW-43307;CF-179;FC1237;MFCD00077056;AKOS015895396;AKOS015924207;RTR-004425;AK-46033;AB0012739

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-Gln(Trt)-OH, also known as Nalpha-Fmoc-Ndelta-trityl-L-glutamine, is a key building block used in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules.

Function in Peptide Synthesis

Fmoc-Gln(Trt)-OH serves two purposes in SPPS:

  • Amino Acid Incorporation: The Fmoc moiety acts as a temporary protecting group for the glutamine amino acid's alpha-amino group, allowing for the controlled attachment of other amino acids during peptide chain elongation [].
  • Trityl Protection: The trityl group safeguards the glutamine's side chain amine (delta-amino group), preventing unwanted reactions and ensuring the correct formation of the peptide sequence [].

Advantages of Fmoc-Gln(Trt)-OH

  • High Purity: Fmoc-Gln(Trt)-OH is available in highly purified forms, minimizing side reactions and leading to the production of cleaner peptides [].
  • Efficient Coupling: The molecule readily participates in standard coupling reactions used in SPPS, streamlining the peptide synthesis process [].
  • Trityl Group Cleavage: The trityl group can be selectively removed using strong acidic conditions (e.g., 95% trifluoroacetic acid) without affecting the tryptophan residue, another commonly used amino acid in peptides []. This chemoselective removal ensures the integrity of the final peptide product.

Applications

Fmoc-Gln(Trt)-OH is widely used in the research and development of various peptides, including:

  • Therapeutic Peptides: This includes the synthesis of peptide drugs for treating diseases like cancer, diabetes, and autoimmune disorders [].
  • Diagnostic Peptides: Fmoc-Gln(Trt)-OH is employed in the creation of peptide-based probes for disease detection and monitoring [].
  • Functional Peptides: Researchers utilize this building block to synthesize peptides with specific biological activities, such as those used in drug delivery or biomaterial development [].

Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nε-trityl-L-glutamine, is a synthetic building block used in peptide synthesis. It consists of a glutamine amino acid (Gln) with two protective groups attached: Fmoc (Fluorenylmethoxycarbonyl) on the alpha-amino group and Trt (Trityl) on the side chain's delta-amino group [].

This specific combination offers advantages over other glutamine derivatives in peptide synthesis [].


Molecular Structure Analysis

The key features of Fmoc-Gln(Trt)-OH's structure include:

  • A central L-glutamine molecule, with its characteristic amine backbone and side chain containing a carboxylic acid and an amide group.
  • An Fmoc group bonded to the alpha-amino group (the N-terminus) of glutamine. This group is used for temporary protection during peptide chain assembly and can be selectively removed later.
  • A Trt group attached to the side chain's delta-amino group of glutamine. This protects the side chain's functionality while allowing peptide bond formation at the alpha-amino group.

The bulky Trt group prevents unwanted side reactions involving the glutamine side chain, particularly during activation steps with carbodiimide reagents [, ].


Chemical Reactions Analysis

Synthesis

Incorporation into Peptides

Fmoc-Gln(Trt)-OH reacts with other amino acid building blocks in peptide synthesis protocols. The Fmoc group is typically removed using mild acidic conditions (e.g., 20% piperidine in DMF) to reveal the free alpha-amino group for further peptide chain elongation []. After chain assembly, the Trt group is cleaved under acidic conditions (e.g., 95% trifluoroacetic acid [TFA]) to obtain the final peptide with an unprotected glutamine side chain [].

Decomposition

Fmoc-Gln(Trt)-OH is likely to decompose under strong acidic or basic conditions.


Physical And Chemical Properties Analysis

  • Molecular Formula: C39H34N2O5 []
  • Molecular Weight: 610.72 g/mol []
  • Appearance: White to off-white powder []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (likely decomposes before boiling)
  • Solubility: High solubility in most common peptide synthesis solvents like DMF (dimethylformamide), DCM (dichloromethane), and THF (tetrahydrofuran) [, ].

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

132327-80-1

Wikipedia

Nalpha-Fmoc-Ndelta-trityl-L-glutamine

Dates

Modify: 2023-08-15

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